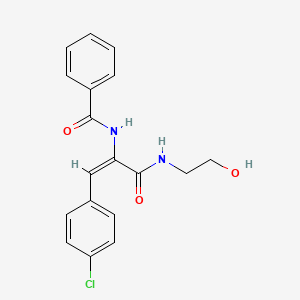
N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide (NIMSB) is a small molecule that has been investigated for its potential to be used in scientific research. NIMSB has been studied for its ability to modulate a variety of biochemical and physiological processes, including the regulation of gene expression, cell signaling, and enzyme activity. NIMSB has been used in laboratory experiments to study a number of biological pathways and its potential applications in drug discovery and development.
作用机制
N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide has been found to act as a modulator of gene expression, cell signaling, and enzyme activity. It is believed to interact with transcription factors, signal transduction pathways, and enzymes to regulate their activity. N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide has been found to bind to transcription factors and signal transduction pathways, which can alter the expression of genes and the activity of enzymes.
Biochemical and Physiological Effects
N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide has been found to have a variety of biochemical and physiological effects. It has been shown to modulate the expression of genes, the activity of enzymes, and the activity of signal transduction pathways. Additionally, N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide has been found to have anti-inflammatory, anti-oxidative, and anti-cancer effects.
实验室实验的优点和局限性
N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide has several advantages for use in laboratory experiments. It is a small molecule that can be synthesized in a high yield, and it can be used to study a variety of biochemical and physiological processes. Additionally, N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide is relatively stable and does not degrade easily. However, N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide is also limited in its use in laboratory experiments. It is not water soluble, which limits its use in cell-based assays. Additionally, N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide is not a specific inhibitor, which can make it difficult to study the effects of individual pathways.
未来方向
N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide has a number of potential future applications in scientific research. It can be used to study the effects of drugs on gene expression, cell signaling, and enzyme activity. Additionally, N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide can be used to study the regulation of transcription factors, signal transduction pathways, and enzyme kinetics. Additionally, N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide may have potential applications in drug discovery and development. It can be used to identify novel drug targets and to study the effects of drugs on gene expression, cell signaling, and enzyme activity. Finally, N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide may have potential applications in the development of novel therapeutic agents, such as anti-inflammatory, anti-oxidative, and anti-cancer drugs.
合成方法
N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide can be synthesized using a variety of methods. The most common method involves the reaction of isoquinoline-5-sulfonyl chloride with morpholine-4-sulfonyl chloride in aqueous solution. This reaction produces N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide in a high yield. Other methods of synthesis include the use of N-chlorosuccinimide, N-chlorosulfonylmorpholine, and N-chloro-p-toluenesulfonamide.
科学研究应用
N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide has been used in a variety of scientific research applications. It has been used as a tool to study gene expression, cell signaling, and enzyme activity. N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide has been used to study the regulation of transcription factors, signal transduction pathways, and enzyme kinetics. Additionally, N-(isoquinolin-5-yl)-3-(morpholine-4-sulfonyl)benzamide has been used to study the effects of drugs on cell signaling and gene expression.
属性
IUPAC Name |
N-isoquinolin-5-yl-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c24-20(22-19-6-2-4-16-14-21-8-7-18(16)19)15-3-1-5-17(13-15)28(25,26)23-9-11-27-12-10-23/h1-8,13-14H,9-12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCGHGRMMOBNOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC4=C3C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(isoquinolin-5-yl)-3-(morpholin-4-ylsulfonyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-{[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzoate](/img/structure/B6422017.png)
![(2E)-3-{[4-(dimethylamino)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B6422019.png)
![4-amino-3-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-6-methyl-4,5-dihydro-1,2,4-triazin-5-one](/img/structure/B6422021.png)
![4-[2-methyl-5-(4-nitrophenyl)furan-3-carbonyl]morpholine](/img/structure/B6422027.png)
![3-(4-methoxyphenyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B6422034.png)
![2-[3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B6422053.png)
![4-[2-(2-methoxy-5-methylphenyl)-2-oxoethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione](/img/structure/B6422065.png)
![16-(cyclopentylamino)-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile](/img/structure/B6422069.png)
![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B6422072.png)
![1-(4-chlorophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one](/img/structure/B6422074.png)
![3-(3,4-dimethoxyphenyl)-2-[(2-methoxyethyl)amino]-4H-furo[3,2-c]chromen-4-one](/img/structure/B6422093.png)
![7-[(2-methylprop-2-en-1-yl)oxy]-3-phenyl-4H-chromen-4-one](/img/structure/B6422106.png)
![3,9-dimethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B6422114.png)
